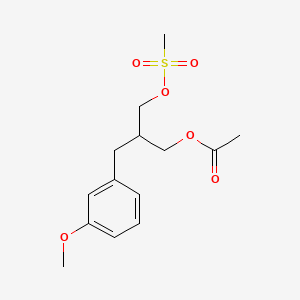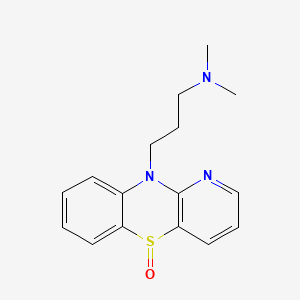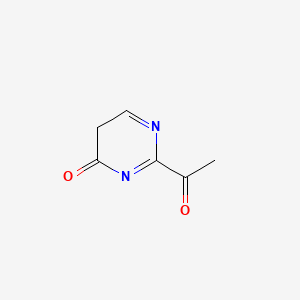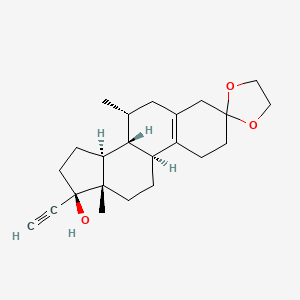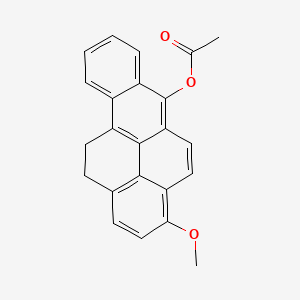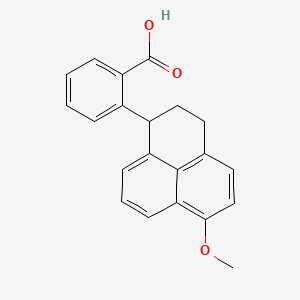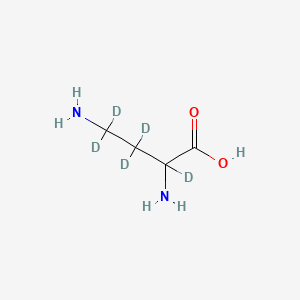
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride: is a stable isotope-labeled compound used in various scientific research fields. It is a deuterated form of 2,4-diaminobutyric acid, which means that some of the hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This compound is often used as an internal standard in analytical chemistry and has applications in biological and medical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride typically involves the deuteration of 2,4-diaminobutyric acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to maximize yield and purity while minimizing production costs. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride is used as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling allows for accurate quantification and identification of compounds in complex mixtures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It serves as a tracer in metabolic studies, helping researchers understand the biochemical processes in living organisms.
Medicine: The compound has potential applications in medical research, particularly in the study of neurotransmitter systems. It is known to inhibit gamma-aminobutyric acid (GABA) transaminase, leading to elevated levels of GABA, a key neurotransmitter in the central nervous system.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its stable isotope labeling is valuable in the synthesis and analysis of complex chemical compounds.
作用機序
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride exerts its effects primarily through the inhibition of GABA transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, the compound increases GABA levels, which can have various physiological effects, including anticonvulsant and anxiolytic properties.
類似化合物との比較
2,4-Diaminobutyric Acid: The non-deuterated form of the compound.
2,4-Diaminobutyric Acid-d2: A partially deuterated form with fewer deuterium atoms.
2,4-Diaminobutyric Acid-d7: A more heavily deuterated form with additional deuterium atoms.
Uniqueness: rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. The presence of five deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry and NMR spectroscopy. Additionally, its ability to inhibit GABA transaminase makes it valuable in neurological research.
特性
IUPAC Name |
2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

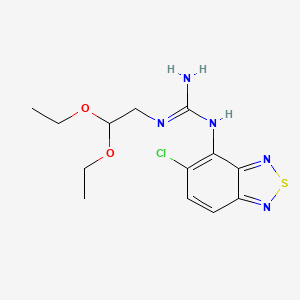


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
